REACTION_SMILES
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[CH2:10]=[O:11].[CH3:18][CH2:19][OH:20].[Cl-:17].[ClH:15].[NH:1]1[CH2:2][CH2:3][CH:4]([C:5](=[O:6])[OH:7])[CH2:8][CH2:9]1.[Na+:16].[Na:12][C:13]#[N:14]>>[N:1]1([CH2:10][C:13]#[N:14])[CH2:2][CH2:3][CH:4]([C:5](=[O:6])[OH:7])[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(O)C1CCNCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N#C[Na]
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Name
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|
Type
|
product
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Smiles
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N#CCN1CCC(C(=O)O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |